2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine 2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15842346
InChI: InChI=1S/C20H26N2O/c1-2-14-22-15-7-6-12-19(22)18-11-8-13-21-20(18)23-16-17-9-4-3-5-10-17/h3-5,8-11,13,19H,2,6-7,12,14-16H2,1H3
SMILES:
Molecular Formula: C20H26N2O
Molecular Weight: 310.4 g/mol

2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine

CAS No.:

Cat. No.: VC15842346

Molecular Formula: C20H26N2O

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine -

Specification

Molecular Formula C20H26N2O
Molecular Weight 310.4 g/mol
IUPAC Name 2-phenylmethoxy-3-(1-propylpiperidin-2-yl)pyridine
Standard InChI InChI=1S/C20H26N2O/c1-2-14-22-15-7-6-12-19(22)18-11-8-13-21-20(18)23-16-17-9-4-3-5-10-17/h3-5,8-11,13,19H,2,6-7,12,14-16H2,1H3
Standard InChI Key GNOUZDOVYBBOKB-UHFFFAOYSA-N
Canonical SMILES CCCN1CCCCC1C2=C(N=CC=C2)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine belongs to the aminopyridine class, characterized by a pyridine ring fused with a piperidine scaffold and a benzyl ether group. Key properties include:

PropertyValue
Molecular FormulaC₂₀H₂₆N₂O
Molecular Weight310.4 g/mol
IUPAC Name2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine
CAS NumberVC15842346
SolubilityNot publicly reported
StabilityRequires inert storage conditions

The pyridine ring’s electron-deficient nature and the piperidine’s conformational flexibility suggest potential for target binding, particularly in enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions .

Stereochemical Considerations

Synthesis and Optimization

Reported Synthetic Routes

The synthesis of 2-(benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine involves multi-step organic reactions, though detailed protocols are proprietary. Analogous methodologies from patents and medicinal chemistry studies provide clues:

Intermediate Formation

A patent on CGRP receptor antagonists describes a two-step synthesis starting from 3,5-dibromo-D-tyrosine methyl ester and 1-propylpiperidine derivatives . Key steps include:

  • Nucleophilic substitution to introduce the benzyloxy group.

  • Coupling reactions with piperidine precursors under palladium catalysis.

Yields for similar compounds range from 40–60%, with purification via column chromatography .

Challenges in Optimization

  • Regioselectivity: Controlling substitution on the pyridine ring requires directing groups or protective strategies.

  • Piperidine Functionalization: Introducing the propyl chain without side reactions remains technically demanding.

Analytical Characterization

While experimental data for the compound are scarce, standard techniques apply:

  • NMR Spectroscopy: To confirm substituent positions and purity.

  • High-Resolution Mass Spectrometry (HRMS): For molecular weight validation.

Biological Activity and Mechanistic Insights

Hypothesized Targets

Structural analogs, such as 3-piperidin-4-yl-1H-indoles, exhibit antimalarial activity (EC₅₀ ∼3 µM) by targeting hemozoin formation or aminoacyl tRNA synthetases . The benzyloxy group in 2-(benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine may enhance blood-brain barrier penetration, suggesting potential central nervous system (CNS) applications .

Comparative Pharmacological Profiles

CompoundActivityTargetSource
3-Piperidin-4-yl-1H-indoleAntimalarial (EC₅₀ ∼3 µM)Hemozoin synthesis
CGRP Receptor AntagonistsMigraine prophylaxis (IC₅₀ <10 nM)Calcitonin gene-related peptide receptor
Target CompoundUndeterminedHypothesized: Neurotransmission/Inflammation

Future Research Directions

Synthetic Chemistry Priorities

  • Enantioselective Synthesis: To isolate and test individual stereoisomers.

  • Derivatization: Introducing sulfonamide or fluorinated groups to optimize pharmacokinetics .

Biological Profiling

  • High-Throughput Screening: Against malaria, CNS, and inflammation targets.

  • ADMET Studies: To evaluate metabolic stability and toxicity .

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